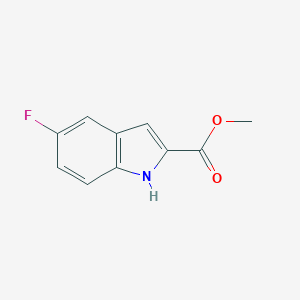

methyl 5-fluoro-1H-indole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZGGDBUGGJROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406450 | |

| Record name | methyl 5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167631-84-7 | |

| Record name | methyl 5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 5 Fluoro 1h Indole 2 Carboxylate

Established Synthetic Routes to Fluorinated Indole-2-carboxylates

The construction of the fluorinated indole-2-carboxylate (B1230498) core can be achieved through several established methodologies. These include traditional multi-step syntheses that build the ring system sequentially, as well as more contemporary approaches that utilize transition metal catalysis to form key bonds in a more convergent manner.

Multi-step synthesis provides a robust and often scalable route to specifically substituted indoles. A common strategy involves the preparation of a suitably functionalized aniline precursor, followed by cyclization to form the indole (B1671886) ring and subsequent esterification.

A key challenge in the synthesis of substituted indoles is controlling the regioselectivity of electrophilic substitution on the aniline precursor. To achieve specific substitution patterns, a protecting group strategy is often employed. The tert-butyloxycarbonyl (Boc) group is frequently used to protect the nitrogen atom of a fluorinated aniline. This protection serves two purposes: it modulates the reactivity of the aromatic ring and directs subsequent electrophilic substitution.

For instance, in a synthesis starting from an aniline derivative, the amino group is first protected with a Boc group. This is followed by a regioselective iodination reaction. The bulky Boc group directs the iodine atom to the position ortho to the amino group, a crucial step for the subsequent cyclization. A robust five-step preparation of a functionalized indole, for example, involved the Boc protection of a starting aniline, followed by iodination to yield the ortho-iodoaniline intermediate. acs.org This strategy ensures the correct placement of the iodine, which is essential for the subsequent ring-forming reaction.

Table 1: Example of Boc Protection and Iodination

| Step | Reactant | Reagents | Product | Notes |

|---|---|---|---|---|

| 1. Protection | 4-chloro-3-fluoroaniline | Di-tert-butyl dicarbonate (Boc)₂O | tert-butyl (4-chloro-3-fluorophenyl)carbamate | Protects the amine for regioselective iodination. acs.org |

| 2. Iodination | tert-butyl (4-chloro-3-fluorophenyl)carbamate | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate | Iodination occurs ortho to the protected amine. acs.org |

The formation of the indole nucleus is the cornerstone of the synthesis. Several classic and modern cyclization methods are available.

Cyclization of o-Haloanilines : An alternative strategy involves the cyclization of an ortho-haloaniline with a suitable three-carbon unit. For example, a 2-iodoaniline derivative can be reacted with pyruvic acid in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form the indole-2-carboxylic acid. acs.org This approach is advantageous as it builds the indole ring with the carboxylic acid moiety already in place at the 2-position.

Other notable methods for indole ring formation include the Leimgruber-Batcho, Reissert, and Bischler syntheses, each offering different pathways depending on the availability of starting materials and the desired substitution pattern. pharmaguideline.com

The final step in many multi-step syntheses is the esterification of the indole-2-carboxylic acid intermediate. This conversion can be accomplished through several standard methods.

Acid-Catalyzed Esterification : A common and straightforward method involves reacting the 5-fluoro-1H-indole-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. nih.gov The reaction is typically heated to drive it to completion.

Coupling Agent-Mediated Esterification : For substrates that may be sensitive to strong acidic conditions, coupling agents can be used. Reagents like 1,1'-carbonyldiimidazole (CDI) activate the carboxylic acid, allowing it to react with methanol under milder conditions to form the methyl ester. acs.org This method was successfully used in the synthesis of the analogous methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. acs.org

Table 2: Common Esterification Methods for Indole-2-carboxylic Acids

| Method | Carboxylic Acid | Reagents | Product | Reference |

|---|---|---|---|---|

| Acid Catalysis | 3-Bromo-1H-indole-2-carboxylic acid | Ethanol, conc. H₂SO₄ | Ethyl 3-bromo-1H-indole-2-carboxylate | nih.gov |

Modern synthetic chemistry has seen the rise of transition-metal catalysis for the efficient construction of heterocyclic rings. Palladium catalysts are particularly versatile for forming C-N and C-C bonds required for indole synthesis.

One powerful strategy is the palladium-catalyzed aerobic amination of aryl C-H bonds. nih.govnih.gov This approach involves the intramolecular cyclization of a precursor like a 2-acetamido-3-aryl-acrylate. nih.gov The reaction utilizes a catalytic amount of a Pd(II) source and molecular oxygen as the terminal oxidant, making it an atom-economical and environmentally attractive method. nih.govfigshare.com The initial product is a 1-acetyl indole-carboxylate, which can be easily deacetylated to yield the desired indole-2-carboxylate. nih.gov This method tolerates a wide range of electron-rich and electron-poor substrates. nih.gov Other palladium-catalyzed methods include the annulation between iodoanilines and ketones to construct the indole core. acs.org

Copper catalysis offers a cost-effective and efficient alternative to palladium for the synthesis of indoles. A notable method is the ligand-free copper-catalyzed cascade process. nih.gov This reaction combines a 2-halo aryl aldehyde or ketone with an isocyanoacetate, such as ethyl isocyanoacetate, to directly form the indole-2-carboxylic ester. nih.govthieme-connect.com The reaction proceeds under mild conditions and is tolerant of various functional groups on the aromatic ring. thieme-connect.com

Another copper-catalyzed approach involves a three-step, one-pot cascade reaction that proceeds via an aldol condensation, followed by an intramolecular C-N cross-coupling (a Goldberg-type reaction), and finally a deacylation to yield the indole-2-carboxylic ester. acs.org These copper-catalyzed methods are highly valuable as they often use inexpensive and readily available starting materials and proceed in a single pot, reducing the number of purification steps required. thieme-connect.com

Table 3: Comparison of Catalytic Methods for Indole-2-carboxylate Synthesis

| Catalytic System | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Palladium(II) | 2-Acetamido-3-aryl-acrylates | Aerobic oxidative C-H amination; uses O₂ as terminal oxidant. | nih.govnih.gov |

Fischer Indole Synthesis and its Adaptations for Indole-2-carboxylic Acids

The Fischer indole synthesis is a cornerstone in the preparation of substituted indoles, dating back to its discovery by Emil Fischer in 1883. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com This method remains one of the most important and widely used approaches for constructing the indole nucleus. thermofisher.comthermofisher.com

The general mechanism proceeds through several key steps:

Formation of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound. wikipedia.org

Tautomerization of the hydrazone to an enamine. alfa-chemistry.com

A researchgate.netresearchgate.net-sigmatropic rearrangement (a Claisen-like rearrangement) of the protonated enamine. byjus.com

Loss of ammonia and subsequent aromatization to form the indole ring. wikipedia.org

For the synthesis of indole-2-carboxylic acids and their esters, such as methyl 5-fluoro-1H-indole-2-carboxylate, a common starting material is a pyruvic acid derivative. thermofisher.comalfa-chemistry.com Specifically, the synthesis would involve the reaction of 4-fluorophenylhydrazine with methyl pyruvate under acidic conditions. The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.comalfa-chemistry.com

The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid, as well as Lewis acids such as zinc chloride or boron trifluoride. wikipedia.org The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.

| Reactant 1 | Reactant 2 | Key Transformation | Product | Catalyst |

| 4-Fluorophenylhydrazine | Methyl pyruvate | Fischer Indole Synthesis | This compound | Acid (Brønsted or Lewis) |

Advanced Synthetic Strategies for Introducing Fluorine into Indole Systems

The introduction of fluorine into the indole core can be challenging due to the high strength of the C-F bond and the potential for unwanted side reactions. chemistryviews.org As a result, a variety of advanced synthetic strategies have been developed to achieve this transformation with high efficiency and selectivity.

C-H Borylation in Fluorinated Arene and Alkene Systems

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of aromatic compounds, including fluorinated arenes and heterocycles like indole. acs.org This method allows for the direct conversion of a C-H bond to a C-B bond, creating a versatile boronic ester intermediate that can be further elaborated through cross-coupling reactions.

The regioselectivity of C-H borylation is often governed by steric and electronic factors. nih.gov In the context of fluorinated indoles, the directing effects of both the fluorine substituent and the indole nitrogen must be considered. Research has shown that the use of specific ligands can enhance the reactivity and selectivity of the iridium catalyst for C-H borylation in electron-deficient and electron-rich substrates. acs.org For instance, a dipyridyl hydrazone ligand has been shown to generate more active and selective catalysts than traditional ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) for the borylation of fluorinated arenes. acs.org

While direct C-H borylation of this compound is a potential strategy for further functionalization, the existing fluorine atom can influence the regioselectivity of the borylation, potentially directing it to positions ortho or meta to the fluorine. nih.gov

Catalyst-Free C-F Activation in Perfluoroalkyl Indoles

The activation of C-F bonds is a significant challenge in synthetic chemistry. rsc.org However, recent advancements have demonstrated that under specific conditions, C-F activation can be achieved without the need for a metal catalyst. chemistryviews.org One such method involves the indirect selective C-F activation of a perfluorinated side chain at the C(3) position of an indole. chemistryviews.org

This catalyst-free approach utilizes a base, such as diazabicycloundecene (DBU), in the presence of a nucleophile like water or sodium ethoxide. chemistryviews.org The electron-withdrawing nature of the perfluoroalkyl group facilitates the deprotonation of the indole's amino function. chemistryviews.org This leads to the formation of an intermediate that allows for the nucleophilic substitution at the α-position of the perfluorinated side chain. chemistryviews.orgresearchgate.net This method provides a pathway to generate ketones or ketals from perfluoroalkyl indoles under mild conditions. chemistryviews.org

Rhodium(II)-Catalyzed Transannulation for N-Fluoroalkylated Indoles

Rhodium(II)-catalyzed transannulation reactions offer a sophisticated route to N-fluoroalkylated indoles. rsc.org This strategy typically involves the reaction of a 1,2,3-triazole bearing an N-(per)fluoroalkyl group with another reactant, leading to the formation of a new heterocyclic ring system. rsc.orgd-nb.info

The process begins with the copper(I)-catalyzed cycloaddition of a substituted cyclohexenyl acetylene with an azido(per)fluoroalkane to form a 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazole. rsc.org This triazole then undergoes a rhodium(II)-catalyzed transannulation, which involves the opening of the triazole ring to form a highly electrophilic metal-bound iminocarbene intermediate. d-nb.info This intermediate can then react further to form fused N-(per)fluoroalkyl pyrroles, which upon subsequent oxidation, yield the desired N-(per)fluoroalkyl indoles. rsc.org

Selective Perfluoroalkylation and Defluorination Functionalization

A one-pot tandem perfluoroalkylation-defluorination reaction has been developed for the functionalization of indoles. acs.orgnih.gov This method allows for the introduction of a fluoroacyl group at the C3 position of the indole ring. The reaction is typically carried out by treating the indole with a perfluoroalkyl iodide in the presence of sodium dithionite (Na2S2O4) and water. acs.orgresearchgate.net

The proposed mechanism involves the initial perfluoroalkylation of the indole, followed by a defluorination-hydrolysis pathway to yield the fluoroacylated product. acs.org This strategy provides efficient access to a range of fluorinated indole derivatives under mild reaction conditions and with good yields. rsc.org The reaction is sensitive to the electronic nature of the substituents on the indole ring, with electron-donating groups generally leading to higher yields. chemistryviews.org

| Strategy | Key Reagents | Transformation | Product Type |

| C-H Borylation | Iridium catalyst, Boron source | C-H to C-B bond formation | Borylated indoles |

| Catalyst-Free C-F Activation | Base (e.g., DBU), Nucleophile | Nucleophilic substitution at α-CF2 | Ketones or ketals |

| Rhodium(II)-Catalyzed Transannulation | Rh(II) catalyst, N-fluoroalkylated triazole | Ring opening and recyclization | N-fluoroalkylated indoles |

| Perfluoroalkylation/Defluorination | Perfluoroalkyl iodide, Na2S2O4 | C3-perfluoroalkylation and hydrolysis | 3-Fluoroacyl indoles |

Derivatization and Structural Modifications of this compound

This compound serves as a versatile scaffold for further chemical modifications, allowing for the synthesis of a diverse library of compounds. Key sites for derivatization include the indole nitrogen, the carboxylate group, and the aromatic ring.

Alkylation of the indole nitrogen is a common modification. This can be achieved by treating the indole with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to generate the indole anion, followed by reaction with an alkyl halide. mdpi.commdpi.com For instance, reaction with allyl bromide or benzyl bromide in the presence of aqueous KOH in acetone can lead to the corresponding N-alkylated esters in high yields. mdpi.com

The methyl ester group at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, by using an excess of potassium hydroxide. mdpi.com This carboxylic acid can then be coupled with various amines to form amides or be subjected to other transformations. Alternatively, the ester can undergo hydrazinolysis by reacting with hydrazine hydrate to form the corresponding carbohydrazide. mdpi.com This hydrazide is a useful intermediate for the synthesis of other heterocyclic systems. mdpi.com

Modifications at the Indole Nitrogen (N1-position)

The nitrogen atom of the indole ring (N1-position) is a common site for functionalization, typically through alkylation or arylation reactions. These modifications are crucial for altering the electronic properties and steric profile of the indole scaffold.

One-pot, three-component protocols have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, which can be adapted for the N-alkylation of pre-existing indole systems. rsc.org This approach typically involves the generation of a sodium indole salt using a strong base like sodium hydride, followed by reaction with an alkyl halide. rsc.org This method is efficient, often completed in under 30 minutes, and utilizes readily available starting materials. rsc.org While direct examples for this compound are not detailed, the general applicability of this N-alkylation strategy is well-established for a broad range of indole substrates. rsc.org

N-arylation of indoles can be more challenging. Palladium-catalyzed methods have been developed for the arylation of indoles with aryl chlorides, although these reactions often require extensive optimization of ligands, bases, and solvents for each specific substrate. nih.gov Electron-withdrawing groups on the indole nitrogen can lead to decomposition or low conversion rates, and sterically bulky groups can also hinder the reaction. nih.gov

Table 1: General Conditions for N-Alkylation of Indoles

| Reaction Type | Reagents | Solvent | General Observations |

|---|---|---|---|

| N-Alkylation | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) | DMF, THF | Rapid and generally high-yielding. Tolerant of various functional groups on the indole ring. rsc.org |

Substitutions on the Phenyl Ring (C4, C6, C7 positions)

Site-selective functionalization of the benzene (B151609) portion of the indole core (the C4, C6, and C7 positions) is a significant challenge due to the multiple reactive C-H bonds. nih.gov Directed C-H functionalization strategies have emerged as powerful tools to achieve this selectivity. nih.gov

These methods often involve the installation of a directing group (DG) on the indole nitrogen. The choice of DG and the catalytic system (e.g., palladium or copper catalysts) can precisely control the position of arylation. For instance, an N-P(O)tBu2 group has been shown to direct arylation to the C7 and C6 positions. nih.gov Further strategies, such as installing a pivaloyl group at the C3 position, can direct arylation to the C4 and C5 positions. nih.gov

More diverse functionalizations at the C7 position, including olefination, acylation, alkylation, silylation, and carbonylation, have been achieved using an N-PtBu2 directing group. nih.gov An advantage of this phosphine-based group is its relative ease of attachment and removal. nih.gov Additionally, transition-metal-free approaches using simple BBr3 have been developed for chelation-assisted C-H borylation, which can lead to subsequent hydroxylation at the C4 and C7 positions. nih.gov

Modifications of the Ester Group at C2

The methyl ester group at the C2 position is amenable to several fundamental organic transformations, providing access to other important functional groups.

Hydrolysis: Alkaline hydrolysis of the ester is a standard procedure to yield the corresponding indole-2-carboxylic acid. orgsyn.org This transformation is typically achieved by heating the ester with a base such as sodium hydroxide in a mixed solvent system like methanol/water. nih.gov

Amidation: The conversion of the ester to an amide can be accomplished through direct reaction with an amine. This process can sometimes be facilitated by coupling agents. google.com A general and efficient method for amidation involves the direct coupling of the corresponding carboxylate salt (obtained from hydrolysis) with an amine or its ammonium hydrochloride salt using a coupling agent like HBTU in the presence of a base. nih.govresearchgate.net This method is particularly useful when the corresponding carboxylic acid is unstable. nih.govresearchgate.net

Reduction: The ester group can be reduced to a primary alcohol (indole-2-methanol). A common reagent for this transformation is lithium aluminum hydride (LiAlH4). orgsyn.org Alternatively, selective reduction of indole-2-carboxylic acids or their esters to the corresponding indoline-2-carboxylic acids can be achieved using dissolving metal reductions with lithium, sodium, or potassium in liquid ammonia. google.com

Table 2: Summary of C2-Ester Modifications

| Transformation | Product | Typical Reagents | Reference |

|---|---|---|---|

| Hydrolysis | 5-fluoro-1H-indole-2-carboxylic acid | NaOH, MeOH/H₂O | orgsyn.orgnih.gov |

| Amidation | 5-fluoro-1H-indole-2-carboxamide | Amine, Coupling Agent (e.g., HBTU) | nih.govresearchgate.net |

| Reduction to Alcohol | (5-fluoro-1H-indol-2-yl)methanol | LiAlH₄ | orgsyn.org |

| Reduction to Indoline | 5-fluoroindoline-2-carboxylic acid | Li, Na, or K in liquid NH₃ | google.com |

Derivatives with Sulfonyl and Amino Substituents

The introduction of sulfonyl, sulfonamide, and amino groups onto the indole scaffold is of significant interest for modifying the molecule's properties.

Sulfonyl and Sulfonamide Derivatives: The synthesis of sulfonamide derivatives can be achieved by reacting an amino-substituted indole with a sulfonyl chloride. researchgate.net For instance, new sulfonamide-based indole derivatives have been synthesized starting from 1H-indole-2-carboxylic acid. researchgate.net A general method involves the reaction of an amine with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, often in the presence of a base. nih.govmdpi.com These reactions can be applied to amino-functionalized derivatives of this compound.

Amino Derivatives: The synthesis of aminoindoles can be approached in several ways. For example, methyl 3-amino-1H-indole-2-carboxylates are known precursors for the synthesis of more complex heterocyclic systems. researchgate.net The introduction of an amino group at the C3 position of the indole ring is a common transformation. Furthermore, novel 2-amino-5-hydroxyindole derivatives have been synthesized, highlighting the possibility of introducing amino groups at the C2 position, which is essential for certain biological activities. nih.gov A specific derivative, Methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate, is also a known compound, indicating that methods for the amination of this indole system are established. amerigoscientific.com

Computational Chemistry and Theoretical Studies of Methyl 5 Fluoro 1h Indole 2 Carboxylate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to forecast the binding mode and affinity of a small molecule ligand, such as methyl 5-fluoro-1H-indole-2-carboxylate, within the active site of a target protein. The process involves generating various conformations of the ligand and positioning them within the protein's binding pocket, followed by a scoring function that estimates the strength of the interaction, often reported as a binding energy or docking score.

The analysis of binding modes for indole (B1671886) derivatives reveals the critical role of the indole scaffold in forming key interactions with protein residues. For the 5-fluoro-indole substructure, specific interactions are crucial for achieving high affinity. Studies on structurally related 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors have shown that the fluorophenyl group engages in lipophilic interactions within the active site. researchgate.net Furthermore, the carbonyl oxygen of the indole core frequently acts as a hydrogen bond acceptor, forming crucial connections with amino acid residues in the protein's active site. researchgate.net

In docking studies of other indole-2-carboxylate (B1230498) derivatives, the carboxamide moiety has been shown to form hydrogen bonds that are critical for inhibiting various enzymes. nih.gov For instance, in the context of EGFR/BRAF inhibitors, indole-2-carboxylate derivatives demonstrated key interactions, and a related compound, 3e, was identified as a potent derivative against several cancer cell lines. mdpi.com Similarly, docking of a 5-fluoro-indole derivative against Plasmodium falciparum lactate dehydrogenase (pfLDH) identified interactions with residues such as Asn140, Ala236, and Arg171. asianpubs.org These examples suggest that this compound likely interacts with target proteins through a combination of hydrogen bonding involving its carboxylate group and the indole N-H, and hydrophobic or halogen-bonding interactions involving the 5-fluoro-indole ring.

Table 1: Molecular Docking Data for Structurally Related Indole Derivatives| Compound/Derivative Class | Target Protein | Reported Binding Affinity/Score | Key Interacting Residues |

|---|---|---|---|

| (5-Fluoro-1H-indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone | pfLDH | -7.2 kcal/mol | Asn140, Ala236, Arg171 |

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | Not specified | Hydrogen bonds via carbonyl; Lipophilic interactions via fluorophenyl group |

| 5-Chloro-indole-2-carboxylate derivative (3e) | EGFR/BRAF | Not specified | Not specified |

| Indole-2-carboxylic acid derivatives | IDO1/TDO | Not specified | Binding modes predicted within the active pocket |

Docking scores provide a quantitative estimation of the binding affinity, which can be used to rank potential inhibitors and correlate with experimental potency values like IC50 (half-maximal inhibitory concentration). mdpi.com For example, a series of 5-fluoro-2-oxindole derivatives showed potent inhibitory activity against α-glucosidase, with IC50 values for the most active compounds ranging from 35.83 to 56.87 μM, which were significantly better than the reference drug acarbose. researchgate.netnih.gov Another study on 5-chloro-indole-2-carboxylate derivatives reported potent antiproliferative activity, with compound 3e showing a GI50 (half-maximal growth inhibition) of 29 nM against the Panc-1 cancer cell line. mdpi.com While these values are for related structures, they indicate that the 5-halo-indole-2-carboxylate scaffold is a promising framework for developing potent inhibitors. Computational screening of such compounds is a crucial first step in identifying candidates for further experimental validation. asianpubs.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For ligand-target interactions, MD simulations provide valuable insights that go beyond the static picture offered by molecular docking. By simulating the behavior of the protein-ligand complex in a dynamic environment (often including solvent), researchers can assess the stability of the predicted binding pose, analyze conformational changes in both the ligand and the protein, and understand the energetic contributions of key interactions. nih.govnih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is employed to calculate various molecular properties, such as optimized geometry, vibrational frequencies, and electronic characteristics, which are fundamental to understanding a molecule's reactivity and potential biological activity. nih.gov

A detailed theoretical study on the closely related analog, methyl 1H-indol-5-carboxylate, provides significant insights into the electronic properties of this molecular scaffold. researchgate.net In such studies, the geometry of the molecule is first optimized to find its most stable, lowest-energy conformation. Subsequent calculations on this optimized structure reveal details about its electronic distribution and orbital energies. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govmalayajournal.org

For the analog methyl 1H-indol-5-carboxylate, DFT calculations have determined the energies of these orbitals. researchgate.net The presence of a fluorine atom at the 5-position in this compound would be expected to lower the energies of both the HOMO and LUMO due to fluorine's strong electron-withdrawing inductive effect, potentially altering the molecule's reactivity profile.

Table 2: FMO Data for the Analog Methyl 1H-indol-5-carboxylate(Data from DFT calculations at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.91 |

| ELUMO | -0.96 |

| Energy Gap (ΔE) | 4.95 |

DFT calculations also allow for a detailed analysis of the electronic structure and charge distribution within a molecule. Methods like Natural Bond Orbital (NBO) analysis are used to understand charge delocalization and intramolecular interactions. researchgate.net In methyl 1H-indol-5-carboxylate, NBO analysis reveals significant delocalization of electron density across the indole ring system and the carboxylate group. researchgate.net

For this compound, the highly electronegative fluorine atom at the 5-position would significantly influence the charge distribution. It would inductively withdraw electron density from the benzene (B151609) portion of the indole ring, making the surrounding carbon atoms more electropositive. This alteration in the electronic landscape can affect the molecule's ability to form non-covalent interactions, such as hydrogen bonds and π-stacking, which are crucial for binding to biological targets. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visually represent this charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. malayajournal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound and its analogs, QSAR models are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent and selective molecules.

Pharmacophore Modeling for Drug Design

Pharmacophore modeling is a powerful computational tool that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model for this compound would be derived from its structure and the known interactions of similar ligands with their biological targets.

Key pharmacophoric features that can be postulated for this compound include:

Hydrogen Bond Donor: The indole N-H group is a prominent hydrogen bond donor.

Hydrogen Bond Acceptor: The carbonyl oxygen of the methyl carboxylate group at the C2 position can act as a hydrogen bond acceptor.

Aromatic Ring: The indole ring system itself provides a hydrophobic and aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions with a receptor.

Hydrophobic/Halogen Bond Feature: The fluorine atom at the C5 position can contribute to hydrophobic interactions or potentially form halogen bonds, which are increasingly recognized as important in ligand-receptor binding.

Based on studies of related indole-2-carboxylates, a refined pharmacophore model for antagonists of the NMDA receptor's glycine binding site has been proposed. nih.gov This model suggests the presence of a non-hydrophobic pocket of limited size that accommodates the terminal phenyl ring of a C-3 side chain. nih.gov While this compound lacks this specific side chain, the principle of a well-defined binding pocket with specific electronic and steric requirements is broadly applicable.

The development of a pharmacophore model for a specific target would typically involve the following steps:

Identification of a set of active ligands: This would ideally include this compound and a series of its analogs with known biological activities.

Conformational analysis: Determining the low-energy conformations of these ligands.

Feature identification and alignment: Identifying common chemical features and aligning the molecules based on these features.

Hypothesis generation and validation: Generating a set of pharmacophore hypotheses and validating them using a test set of active and inactive compounds.

An illustrative pharmacophore model for an indole-2-carboxylate derivative is presented below, highlighting the key chemical features and their spatial relationships.

| Feature | Type | X-coordinate (Å) | Y-coordinate (Å) | Z-coordinate (Å) | Radius (Å) |

| Aromatic Ring | Aromatic | 0.0 | 0.0 | 0.0 | 1.5 |

| Hydrogen Bond Donor | Donor | -2.5 | 1.0 | 0.5 | 1.0 |

| Hydrogen Bond Acceptor | Acceptor | 2.8 | -1.5 | -0.2 | 1.0 |

| Hydrophobic Feature | Hydrophobic | -1.2 | -2.5 | 1.0 | 1.2 |

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match the defined features and spatial constraints, thereby accelerating the discovery of new drug candidates.

Biological Applications and Pharmacological Potential of Methyl 5 Fluoro 1h Indole 2 Carboxylate Derivatives

Antiviral Activities

The indole-2-carboxylic acid framework, particularly with fluorine substitution, serves as a crucial pharmacophore in the design of novel antiviral agents. Research has focused on its ability to inhibit key enzymes in the replication cycle of the Human Immunodeficiency Virus (HIV-1).

HIV-1 integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. mdpi.com This process involves two main catalytic steps: 3'-processing and strand transfer. nih.gov Derivatives of indole-2-carboxylic acid have been identified as potent integrase strand transfer inhibitors (INSTIs). nih.gov These compounds function by targeting the enzyme's active site, thereby preventing the integration of the viral genome and effectively halting viral replication. rsc.orgresearchgate.net

A key mechanism for INSTIs is the chelation of divalent metal ions, typically magnesium (Mg2+), within the catalytic core of the integrase enzyme. pasteur.frfrontiersin.org The active site of HIV-1 integrase contains a highly conserved D, D-35-E motif that coordinates two Mg2+ ions, which are critical for its catalytic function. nih.gov Molecular docking and binding conformation analyses have shown that the indole (B1671886) core and the C2 carboxyl group of indole-2-carboxylic acid derivatives effectively chelate these two Mg2+ ions. nih.govresearchgate.netnih.gov This strong metal-chelating interaction is fundamental to their inhibitory effect, as it disrupts the normal catalytic activity of the enzyme. nih.gov

In addition to metal chelation, the potency of these inhibitors is enhanced by interactions with the viral DNA substrate within the active site. rsc.org Structural optimization studies have revealed that the introduction of a halogenated phenyl group at the C6 position of the indole core can lead to significant π-π stacking interactions with the viral DNA, specifically with nucleotides like dC20 at the 3' end. rsc.orgnih.gov This interaction provides an additional binding force, anchoring the inhibitor within the active site and further increasing its efficacy in preventing the strand transfer reaction. nih.gov

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the INSTI potency of indole-2-carboxylic acid derivatives. These studies have systematically explored how modifications at different positions of the indole ring affect inhibitory activity. nih.govmdpi.com

Key findings from SAR studies include:

C6 Position: Introducing a halogenated benzene (B151609) ring at the C6 position significantly increases inhibitory activity, attributed to the formation of π-π stacking interactions with viral DNA. nih.govmdpi.com

C3 Position: The addition of a long branch at the C3 position of the indole core can markedly improve the inhibitory effect. nih.govmdpi.com This modification allows the molecule to extend into a nearby hydrophobic cavity within the integrase active site, forming favorable interactions with amino acid residues such as Tyr143. nih.gov

C2 Position: Modifications to the C2 carboxyl group are explored to enhance the chelation with the Mg2+ cofactors in the intasome core. nih.gov

These optimizations have led to the development of derivatives with significantly enhanced potency. For instance, while the parent indole-2-carboxylic acid scaffold shows inhibitory activity, optimized derivatives have achieved IC₅₀ values in the sub-micromolar range. nih.govmdpi.com

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives

| Compound | Modifications | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 3 | Parent Scaffold Derivative | >10 | nih.gov |

| Compound 17a | C3 long branch and C6 halogenated phenyl group | 3.11 | rsc.org |

| Compound 17b | Optimized C3 and C6 substitutions | 0.31 | nih.gov |

| Compound 20a | Optimized C3 and C6 substitutions | 0.13 | nih.govmdpi.com |

| Compound 20b | Optimized C3 and C6 substitutions | 0.18 | nih.gov |

In addition to integrase inhibition, indole derivatives are crucial in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity. nih.gov Methyl 5-fluoro-1H-indole-2-carboxylate and its analogs, such as methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, have been identified as key intermediates in the synthesis of potent phosphoindole and indolylarylsulfone-based NNRTIs. researchgate.net These scaffolds serve as a foundational structure for building more complex molecules designed to fit within the hydrophobic NNRTI binding pocket of the reverse transcriptase enzyme. nih.govresearchgate.net

HIV-1 Integrase Strand Transfer Inhibition (INSTI)

Antimicrobial and Antifungal Properties

The indole nucleus is a common feature in many natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties. nih.govresearchgate.net Researchers have pursued a molecular hybridization approach, combining the indole scaffold with other bioactive heterocyclic systems, such as rhodanine (B49660) (2-thioxothiazolidin-4-one), to create novel antimicrobial agents. nih.gov

A study investigating a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported significant antibacterial and antifungal activity. nih.gov These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains. Many of the synthesized derivatives exhibited potent activity, in some cases exceeding that of standard reference drugs like ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold. nih.gov

The structure-activity relationship analysis from this research indicated that substitutions on both the indole ring and the rhodanine moiety influence the antimicrobial spectrum and potency. For example, the presence of a fluorine atom at the C5 position of the indole ring, as in the parent scaffold, was a feature in several active compounds. One of the most potent antifungal compounds in the series was (Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate. nih.gov Molecular docking studies suggested that the antibacterial mechanism may involve the inhibition of E. coli MurB enzyme, while the antifungal activity may stem from the inhibition of 14α-lanosterol demethylase. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of a Selected 5-Fluoro-indole Derivative

| Organism | Type | MIC (mg/mL) | Reference |

|---|---|---|---|

| S. aureus | Gram-positive bacteria | 0.03 | nih.gov |

| E. coli | Gram-negative bacteria | 0.06 | nih.gov |

| C. albicans | Fungus | 0.015 | nih.gov |

| A. fumigatus | Fungus | 0.06 | nih.gov |

| T. viride | Fungus | 0.004 | nih.gov |

Data for compound 15: (Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate. nih.gov

Antibacterial Activity against Specific Strains (e.g., S. Epidermidis, B. Subtilis, E. Coli, P. Aeruginosa)

Derivatives of the methyl 1H-indole-2-carboxylate scaffold have demonstrated notable antibacterial properties. A study investigating a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates revealed potent activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov While this study did not specifically report on the 5-fluoro substituted variant, the findings underscore the potential of this chemical class. The compounds exhibited significant efficacy, in some cases exceeding that of reference antibiotics like ampicillin and streptomycin. nih.gov

The antibacterial activity of these derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For instance, against Staphylococcus aureus, a common Gram-positive pathogen, several derivatives showed good activity. nih.gov Similarly, promising results were observed against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, which are often challenging to treat due to their complex outer membrane. nih.gov One of the most active compounds in the series demonstrated excellent activity against E. coli. nih.gov While data for Staphylococcus epidermidis and Bacillus subtilis was not explicitly detailed for this specific series, the broad-spectrum nature of the observed activity suggests potential efficacy against these related Gram-positive bacteria. nih.gov

Table 1: Antibacterial Activity of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivatives nih.gov

| Bacterial Strain | MIC Range (mg/mL) | MBC Range (mg/mL) |

|---|---|---|

| S. aureus | 0.008 - 0.045 | 0.015 - 1.2 |

| E. coli | 0.004 - 0.045 | 0.008 - 1.2 |

Note: The data represents the range of activities for a series of derivatives, not the specific 5-fluoro compound.

Antifungal Activity against Specific Strains (e.g., A. Niger, C. Albicans)

The same series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives also exhibited significant antifungal activity. nih.gov Their efficacy was tested against various fungal species, including Aspergillus niger and Candida albicans, two of the most common opportunistic fungal pathogens in humans.

The results indicated that the compounds possessed good to excellent antifungal properties, with MIC values in the low microgram per milliliter range. nih.gov One derivative, in particular, was identified as the most potent antifungal agent within the tested series. nih.gov The study found that Aspergillus fumigatus was the most resistant fungal strain, while Trichoderma viride was the most sensitive. nih.gov The activity against A. niger and C. albicans highlights the potential of this indole scaffold for the development of new antifungal agents, which are critically needed to combat the rise of drug-resistant fungal infections. nih.govnih.gov

Table 2: Antifungal Activity of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivatives nih.gov

| Fungal Strain | MIC Range (mg/mL) |

|---|---|

| A. niger | 0.008 - 0.06 |

Note: The data represents the range of activities for a series of derivatives, not the specific 5-fluoro compound.

Anti-inflammatory Applications

Derivatives of indole-2-carboxylic acid have been identified as promising modulators of inflammatory processes, particularly through their interaction with the orphan G protein-coupled receptor 17 (GPR17).

GPR17 is a receptor that is phylogenetically related to both purinergic P2Y receptors and cysteinyl-leukotriene (CysLT) receptors. researchgate.net It is primarily expressed in the central nervous system and is implicated in the modulation of myelination, making it a potential target for inflammatory diseases of the nervous system. researchgate.netresearchgate.net Certain 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid derivatives have been identified as potent agonists of GPR17. acs.orgnih.gov Activation of GPR17 by these agonists can lead to a decrease in intracellular cAMP levels and an increase in intracellular calcium, cellular events that can modulate inflammatory pathways. researchgate.netnih.gov The discovery of synthetic agonists for GPR17, such as derivatives of the indole-2-carboxylic acid scaffold, provides valuable tools for studying the receptor's role in inflammation and for developing novel anti-inflammatory therapies. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent GPR17 agonism by indole derivatives. It has been shown that substitutions at the 4- and 6-positions of the indole ring are crucial for receptor interaction. acs.org While the 6-position can accommodate larger, lipophilic groups, the 4-position shows a preference for smaller substituents. acs.orgnih.gov For example, replacing the chlorine atoms in the moderately potent agonist 3-(2-carboxy-4,6-dichloro-indol-3-yl)-propionic acid with bromine atoms resulted in a compound with similar or slightly higher potency. researchgate.netresearchgate.net This systematic investigation of substitutions on the indole core is essential for optimizing the potency and selectivity of GPR17 agonists, paving the way for the design of more effective anti-inflammatory agents. researchgate.netacs.org

Table 3: GPR17 Agonistic Potency of Substituted 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid Derivatives researchgate.netresearchgate.net

| 4-Position Substituent | 6-Position Substituent | EC50 (nM) |

|---|---|---|

| Cl | Cl | 330 |

| Br | Br | 202 |

Anticancer Potential

The 5-fluoro-1H-indole scaffold is a key component in the design of modern anticancer drugs, particularly those that function as kinase inhibitors.

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors. ekb.egekb.eg Its chemical structure is based on a 3-substituted indolin-2-one core. ekb.eg The 5-fluoro-2-oxindole moiety, a close structural relative of this compound, serves as a crucial pharmacophore in Sunitinib and its analogues. nih.govpsu.edu These compounds act as competitive inhibitors at the ATP-binding pocket of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are critical for tumor angiogenesis and cell proliferation. ekb.eg

Researchers have designed and synthesized novel derivatives of 5-fluoro-2-oxindole as Sunitinib analogues to explore new anticancer agents. nih.govresearchgate.net In one study, a series of thiazole-containing 5-fluoro-1,3-dihydro-2H-indol-2-one derivatives were synthesized and evaluated for their anticancer activity. nih.govresearchgate.net One particular compound from this series demonstrated high antitumor activity against a wide range of cancer cell lines, including those from breast, lung, and ovarian cancers, with molecular docking studies suggesting inhibition of VEGFR2 as a likely mechanism of action. nih.govresearchgate.net These findings highlight the importance of the 5-fluoroindole (B109304) scaffold in the development of potent tyrosine kinase inhibitors for cancer therapy. nih.gov

Table 4: Growth Inhibition (GI%) of a Lead 5-fluoro-2-oxindole Derivative (Compound 3g) against Selected Cancer Cell Lines nih.govresearchgate.net

| Cancer Type | Cell Line | Growth Inhibition (%) |

|---|---|---|

| Breast Cancer | T-47D | 96.17 |

| Lung Cancer | HOP-92 | 95.95 |

| Ovarian Cancer | NCI/ADR-RES | 95.13 |

Antiproliferation Activity in Human Cancer Cell Lines

Derivatives of indole-2-carboxylate (B1230498) have been the focus of extensive research due to their potential as anticancer agents. researchgate.netnih.gov Studies have shown that these compounds can exhibit significant antiproliferative activity against various human cancer cell lines. researchgate.netnih.gov For instance, a novel class of indole-2-carboxylate derivatives was synthesized and evaluated for its effects on HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer) cells. nih.gov

Within this class, certain compounds demonstrated more potent activity than reference drugs like PQQ and etoposide. nih.gov Specifically, methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (compound 6e) and methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (compound 9l) were identified as particularly effective, with IC50 values ranging from 3.78 ± 0.58 to 24.08 ± 1.76 μM. nih.gov Further investigation into their mechanism revealed that these compounds could increase the generation of reactive oxygen species (ROS) and induce PARP cleavage in A549 cells, suggesting an apoptosis-mediated pathway of cell death. nih.gov

The structure-activity relationship (SAR) studies indicate that the presence of an amine group at the 6-position of the indole ring is crucial for the in vitro antiproliferative activity. researchgate.net Other research has explored indole-based chalcones and indole/1,2,4-triazole hybrids, some of which include fluorine substitutions, showing promising selective activity against cancer cells while being non-toxic to non-cancer cell lines. mdpi.commdpi.comresearchgate.net For example, one study designed and synthesized novel indole derivatives as dual EGFR/SRC kinase inhibitors, with a lead compound (compound 16) showing strong cytotoxicity against lung and prostate cancer cells and inducing apoptosis. nih.gov Another series of 5-chloro-indole-2-carboxylate derivatives also showed potent antiproliferative activities against four human cancer cell lines, with some compounds acting as dual inhibitors of EGFR and BRAFV600E. nih.gov

| Compound | Cancer Cell Line | Activity (IC50 in μM) | Reference |

|---|---|---|---|

| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) | A549 | 3.78 ± 0.58 | nih.gov |

| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) | MCF7 | 10.05 ± 1.05 | nih.gov |

| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) | HepG2 | 15.69 ± 1.24 | nih.gov |

| Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l) | A549 | 11.47 ± 1.16 | nih.gov |

| Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l) | MCF7 | 24.08 ± 1.76 | nih.gov |

| Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l) | HepG2 | 15.79 ± 1.35 | nih.gov |

| Compound 3e (R = m-piperidin-1-yl) | Panc-1, MCF-7, A-549, HT-29 | GI50 = 29 nM | nih.gov |

| Compound 16 | Lung and Prostate Cancer Cells | Strong Cytotoxicity | nih.gov |

Anti-hyperlipidemic Evaluation

A series of novel N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives, structurally related to this compound, have been investigated for their lipid-lowering capabilities in rats with Triton WR-1339-induced hyperlipidemia. nih.govresearchgate.net This animal model is widely used for screening potential anti-hyperlipidemic agents. nih.gov The study demonstrated that certain derivatives possess a potent hypolipidemic effect, suggesting that the 5-fluoro-1H-indole-2-carboxamide scaffold is a promising backbone for developing new treatments for hyperlipidemia. nih.gov

In the Triton-induced hyperlipidemic rat model, elevated plasma triglyceride levels are a key characteristic. The administration of specific 5-fluoro-1H-indole-2-carboxamide derivatives resulted in a significant reduction of these levels. nih.gov At a dose of 15 mg/Kg body weight, compounds N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (compound 2) and N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (compound 3) significantly lowered plasma triglycerides 12 hours after administration. nih.gov The triglyceride levels were reduced by 35% and 39% by compounds 2 and 3, respectively, compared to the hyperlipidemic control group. researchgate.net This effect was comparable to that of the standard lipid-lowering drug, bezafibrate. nih.gov

| Compound | Effect on Plasma Triglycerides (12h post-administration) | Effect on HDL-Cholesterol (12h post-administration) | Reference |

|---|---|---|---|

| N-(2-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C1) | No significant change | Inactive | nih.gov |

| N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C2) | 35% reduction | 86% increase | nih.govresearchgate.net |

| N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C3) | 39% reduction | 53% increase | nih.govresearchgate.net |

| Bezafibrate (Reference Drug) | Significant reduction | 27% increase | nih.govresearchgate.net |

Other Reported Biological Activities

The versatile indole scaffold, particularly with fluorine substitution, has been explored for a wide range of other therapeutic applications beyond cancer and hyperlipidemia. nih.gov

Anti-malarial Activity: The indole nucleus is a key component in several natural and synthetic compounds with anti-malarial properties. nih.gov Research into indole-2-carboxamide derivatives has led to the identification of compounds with enhanced potency against Plasmodium falciparum, the parasite responsible for malaria. acs.org Structural modifications have yielded derivatives with improved metabolic stability and reduced cytotoxicity, making them promising candidates for new anti-malarial agents. acs.org

Anti-diabetic Activity: Indole derivatives are recognized as a promising source for the discovery of novel anti-diabetic drugs. nih.gov A series of 5-fluoro-2-oxindole derivatives, structurally related to the core compound, were synthesized and evaluated as α-glucosidase inhibitors. nih.govresearchgate.net This enzyme plays a role in carbohydrate digestion, and its inhibition can help manage blood glucose levels. nih.gov Several of these fluorinated derivatives exhibited significantly better inhibitory activity than the reference drug acarbose, with IC50 values up to 15 times lower. nih.govresearchgate.net

Anti-Parkinson's and Alzheimer's Disease Activities: The neuroprotective potential of indole derivatives has been investigated for neurodegenerative disorders. For Parkinson's disease, which involves the loss of dopaminergic neurons, indole-based compounds have been designed as monoamine oxidase B (MAO-B) inhibitors. nih.govnih.gov MAO-B is an enzyme that breaks down dopamine, and its inhibition can help alleviate symptoms. nih.gov In the context of Alzheimer's disease, a series of indole derivatives have been designed as multifunctional agents. nih.govrsc.orgnih.gov These compounds often target key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to improve cholinergic transmission, while also incorporating moieties for MAO inhibition and neuroprotection. nih.govrsc.org

Future Research Directions and Translational Prospects

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of fluorinated indoles is an area of active research, with a focus on developing more efficient, scalable, and environmentally friendly methods. nih.gov Traditional methods for indole (B1671886) synthesis, such as the Fischer, Bartoli, and Leimgruber-Batcho syntheses, are often effective but can have limitations regarding substrate scope, reaction conditions, and the use of hazardous reagents. mdpi.comdiva-portal.org

Future research is directed towards the development of novel synthetic strategies that offer improvements in several key areas:

Metal-Free Synthesis: A significant trend is the move away from heavy metal catalysts to avoid toxicity and contamination of the final products. nih.gov Metal-free methods, such as those utilizing organic oxidants, are being explored to assemble fluorinated indoles from simple starting materials. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation is being employed to accelerate reaction times and improve yields of indole derivatives. mdpi.com This technique offers a more energy-efficient alternative to conventional heating. mdpi.com

C-H Activation/Functionalization: Direct C-H bond activation and functionalization strategies are being developed to introduce fluorine and other substituents onto the indole core with high regioselectivity, reducing the need for pre-functionalized starting materials and shortening synthetic sequences.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and facilitate easier scale-up for industrial production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of fluorinated indoles is a promising avenue for enhancing stereoselectivity and sustainability.

| Synthetic Approach | Key Advantages | Representative Research |

| Metal-Free Synthesis | Avoids heavy metal contamination, often uses milder conditions. | Development of an oxidative-dearomatization approach using an organic oxidant. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. mdpi.com |

| Electrophilic Fluorination | Direct introduction of fluorine onto the indole ring. | Use of reagents like Selectfluor for the synthesis of fluorooxindoles. organic-chemistry.orgacs.org |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry plays a crucial role in modern drug discovery and development. nih.gov For methyl 5-fluoro-1H-indole-2-carboxylate and its analogs, advanced computational modeling can provide deep insights into their mechanism of action, binding interactions, and structure-activity relationships (SAR). nih.govnih.gov

Future research in this area will likely involve:

Molecular Docking: To predict the binding modes of fluorinated indoles with their biological targets and to guide the design of new derivatives with improved affinity and selectivity. nih.govfrontiersin.org

Quantum Mechanics (QM) and Density Functional Theory (DFT): To study the electronic properties of the molecules and to understand the nature of non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern ligand-receptor binding. nih.gov

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the binding and the conformational changes that may occur. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized molecules.

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of functional groups required for biological activity, which can be used to screen virtual libraries for new potential drug candidates.

| Computational Method | Application in Indole Research | Key Insights |

| Molecular Docking | Predicting binding modes of indole derivatives with target proteins. nih.govfrontiersin.org | Identification of key amino acid residues involved in binding interactions. nih.gov |

| Density Functional Theory (DFT) | Understanding stable interactions with the active site of target receptors. nih.gov | Elucidation of electronic properties and interaction energies. nih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of protein-ligand complexes over time. nih.gov | Information on conformational flexibility and binding stability. nih.gov |

Exploration of Additional Biological Targets and Therapeutic Areas

Indole derivatives are known for their broad spectrum of biological activities. ajchem-b.comnih.gov While this compound may have a primary known target, future research will undoubtedly explore its potential against a wider range of biological targets and in different therapeutic areas. The presence of the fluorine atom can modulate the biological activity profile compared to its non-fluorinated counterpart. researchgate.net

Potential therapeutic areas for exploration include:

Oncology: Many indole-containing compounds have shown promise as anticancer agents by targeting various mechanisms, including tubulin polymerization, protein kinases, and angiogenesis. nih.govmdpi.comrsc.org Fluorinated indoles, such as the multi-targeted tyrosine kinase inhibitor sunitinib, are already in clinical use for cancer treatment. rsc.orgresearchgate.net

Infectious Diseases: The indole scaffold is a key component of compounds with antibacterial, antifungal, antiviral, and antiparasitic properties. nih.govrsc.org Research into the activity of this compound against a panel of pathogens, including drug-resistant strains, is a logical next step.

Inflammatory Diseases: Indole derivatives, such as indomethacin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory potential of fluorinated indoles could be investigated by exploring their effects on inflammatory pathways and enzymes like cyclooxygenase (COX).

Neurodegenerative Diseases: The indole core is present in many neuroactive compounds, including the neurotransmitter serotonin. diva-portal.org The potential of fluorinated indoles to modulate neuroreceptors and other targets relevant to diseases like Alzheimer's and Parkinson's is an area of growing interest.

Metabolic Disorders: Some fluorinated indole derivatives have been evaluated as G-protein-coupled receptor 119 (GPR119) agonists, a target for anti-diabetic agents. rsc.org Others have shown potential as α-glucosidase inhibitors. nih.gov

Optimization of Pharmacological Profiles for Clinical Translation

For a promising compound like this compound to successfully transition from a laboratory discovery to a clinical candidate, a thorough optimization of its pharmacological profile is essential. This involves improving its drug-like properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).

Key areas for optimization include:

Metabolic Stability: The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. nih.gov Further structural modifications can be made to improve stability in human liver microsomes and reduce the formation of unwanted metabolites. rsc.org

Solubility: Poor aqueous solubility can limit oral bioavailability. Strategies to improve solubility include the introduction of polar functional groups or the use of formulation techniques.

Permeability: The ability of a drug to pass through biological membranes, such as the intestinal wall, is crucial for oral absorption. In vitro assays, such as the Caco-2 permeability assay, can be used to assess and optimize this property. rsc.org

Pharmacokinetics (PK): In vivo studies in animal models are necessary to determine the pharmacokinetic profile of the compound, including its half-life, clearance, and volume of distribution. The goal is to achieve a PK profile that is suitable for the intended therapeutic use.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how changes in the chemical structure affect the biological activity and pharmacological properties of the compound is crucial for identifying derivatives with the optimal balance of potency, selectivity, and drug-like properties. nih.govmdpi.comnih.gov

| Pharmacological Property | Importance for Clinical Translation | Optimization Strategies |

| Metabolic Stability | Determines the duration of action and potential for drug-drug interactions. | Introduction of blocking groups (e.g., fluorine), modification of metabolically labile sites. nih.govrsc.org |

| Aqueous Solubility | Affects oral absorption and formulation options. | Introduction of polar functional groups, salt formation, use of co-solvents. |

| Membrane Permeability | Essential for oral bioavailability and distribution to target tissues. | Modulation of lipophilicity and hydrogen bonding capacity. rsc.org |

| Pharmacokinetics (PK) | Defines the dose and dosing frequency. | Structural modifications to alter absorption, distribution, metabolism, and excretion rates. |

| Structure-Activity Relationship (SAR) | Guides the design of more potent and selective compounds. | Systematic synthesis and testing of analogs to identify key structural features. nih.govmdpi.comnih.gov |

Q & A

Basic: What synthetic routes are commonly employed to prepare methyl 5-fluoro-1H-indole-2-carboxylate?

Methodological Answer:

The synthesis typically involves two key steps: (1) introducing the fluorine substituent into the indole core and (2) esterification of the carboxylic acid moiety. A common approach starts with 5-fluoroindole-2-carboxylic acid (CAS 399-76-8) , which undergoes esterification using methanol in the presence of a coupling agent (e.g., DCC/DMAP) or acidic conditions (H₂SO₄, reflux). Alternatively, Fischer indole synthesis can be adapted by cyclizing fluorinated phenylhydrazines with α-keto esters, followed by purification via column chromatography. Reaction yields depend on the steric and electronic effects of the fluorine substituent, which may require optimization of temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

Key variables include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution in fluorinated precursors.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reflux in acetic acid may accelerate esterification .

- Temperature control : Lower temperatures (≤60°C) reduce side reactions like decarboxylation, whereas higher temperatures (100–120°C) may drive esterification to completion.

- Purification : Employ gradient elution in flash chromatography (silica gel, hexane/EtOAc) to isolate the product from unreacted starting materials or regioisomers. Monitor reaction progress via TLC or HPLC-MS .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify the fluorine-coupled splitting patterns (e.g., ¹H NMR: δ ~7.5–8.0 ppm for aromatic protons; ¹³C NMR: δ ~160 ppm for the carbonyl group).

- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and N-H indole absorption (~3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 193.18 (C₁₀H₈FNO₂) .

- X-ray Crystallography : Resolve the crystal lattice using SHELXL for refinement and ORTEP-3 for visualization, particularly if polymorphism is suspected .

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer:

Discrepancies in unit cell parameters or space group assignments may arise from:

- Polymorphism : Screen crystallization conditions (e.g., solvent mixtures, cooling rates) to isolate stable polymorphs.

- Refinement protocols : Compare SHELXL-refined structures with alternative software (e.g., Olex2) to assess model bias. Validate hydrogen bonding networks using Mercury software .

- Data quality : Ensure high-resolution (<1.0 Å) datasets are collected at low temperature (100 K) to minimize thermal motion artifacts .

Basic: What are the primary research applications of this compound?

Methodological Answer:

This compound serves as:

- A building block in medicinal chemistry for synthesizing fluorinated indole derivatives (e.g., kinase inhibitors or serotonin receptor modulators).

- A precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the indole C-3 position.

- A model substrate for studying fluorine’s electronic effects on indole reactivity .

Advanced: How does the fluorine substituent influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

The electron-withdrawing effect of fluorine:

- Deactivates the indole core toward electrophilic substitution but enhances stability of metal intermediates in cross-coupling.

- Directs regioselectivity to the C-3 position due to para-directing effects.

- Optimization tip : Use Pd(PPh₃)₄ with Cs₂CO₃ in dioxane/water (3:1) at 90°C for Suzuki reactions. Monitor for protodefluorination side reactions via ¹⁹F NMR .

Advanced: How can discrepancies in reported melting points (e.g., 208–210°C vs. 232–234°C) be addressed?

Methodological Answer:

- Purity analysis : Perform HPLC (C18 column, MeCN/H₂O gradient) to quantify impurities.

- Differential Scanning Calorimetry (DSC) : Measure thermal transitions under inert gas to detect polymorphic transitions or decomposition.

- Recrystallization : Test solvents (e.g., EtOH vs. DCM/hexane) to isolate pure crystalline forms. Compare results with literature data for indole-2-carboxylate analogs .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model HOMO/LUMO energies, highlighting fluorine’s impact on electron density distribution.

- Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic/electrophilic sites for reaction planning.

- Docking Studies : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina, referencing crystallographic data for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.